molecular formula C5H9ClO B1585086 3-(Chloromethyl)-3-methyloxetane CAS No. 822-48-0

3-(Chloromethyl)-3-methyloxetane

Cat. No. B1585086
Key on ui cas rn: 822-48-0
M. Wt: 120.58 g/mol
InChI Key: MCZYEFODKAZWIH-UHFFFAOYSA-N
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Patent
US05523424

Procedure details

As such, it has been discovered that monofunctional azidooxetane compounds, i.e., 3-azidomethyl-3-R1 -oxetanes, can also be prepared by combining a neat halooxetane with an aqueous metallic azide solution and a phase transfer catalyst (PTC). For example, using the process of the present invention, 3-chloromethyl-3-methyloxetane gives the corresponding 3-azidomethyl-3-methyloxetane (AMMO) in 97% yield. Moreover, 3-bromomethyl-3-hydroxymethyloxetane was previously converted to the corresponding 3-azidomethyl-3-hydroxymethyloxetane in acetone. Using the process of the present invention, however, 3-bromomethyl-3-hydroxymethyloxetane is converted to the corresponding 3-azidomethyl-3-hydroxymethyloxetane, without the use of an organic solvent, using an aqueous sodium azide solution and a phase transfer catalyst. The process of the present invention gives the same result with a faster rate of reaction and without the use of an organic solvent. In addition, 3-chloromethyl-3-methyloxetane 3-chloromethyl-3-phenoxymethyloxetane reacts with an aqueous solution of sodium azide in water with a PTC to give 3-azidomethyl-3-phenoxymethyloxetane in 87% yield.
Name
azidooxetane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-azidomethyl-3-R1 -oxetanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halooxetane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N(C1CCO1)=[N+]=[N-].[N-:8]=[N+:9]=[N-:10].Cl[CH2:12][C:13]1([CH3:17])[CH2:16][O:15][CH2:14]1>>[N:8]([CH2:12][C:13]1([CH3:17])[CH2:16][O:15][CH2:14]1)=[N+:9]=[N-:10]

Inputs

Step One
Name
azidooxetane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1OCC1
Step Two
Name
3-azidomethyl-3-R1 -oxetanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
halooxetane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1(COC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can also be prepared

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1(COC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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